1-Allyl-5-oxopyrrolidine-3-carboxylic acid 1-Allyl-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16199-99-8
VCID: VC21052282
InChI: InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12)
SMILES: C=CCN1CC(CC1=O)C(=O)O
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

1-Allyl-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 16199-99-8

Cat. No.: VC21052282

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-5-oxopyrrolidine-3-carboxylic acid - 16199-99-8

Specification

CAS No. 16199-99-8
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name 5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12)
Standard InChI Key NQPNARIZMOTIPS-UHFFFAOYSA-N
SMILES C=CCN1CC(CC1=O)C(=O)O
Canonical SMILES C=CCN1CC(CC1=O)C(=O)O

Introduction

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and its structural analogs. These methods vary in complexity, yield, and stereoselectivity.

Cyclization Approaches

One of the primary methods for synthesizing pyrrolidine derivatives involves cyclization reactions. Similar compounds can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. For 1-Allyl-5-oxopyrrolidine-3-carboxylic acid specifically, this would involve the reaction of 2-methylenesuccinic acid with allylamine to form the desired product.

The reaction typically proceeds under thermal conditions, either without solvent or by refluxing in ethanol or isopropanol with catalytic amounts of glacial acetic acid. These conditions promote both the amide formation and the subsequent cyclization to form the pyrrolidine ring.

Comparison of Synthetic Methods

Table 1 below compares the key synthetic approaches for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and related compounds:

Synthetic MethodAdvantagesDisadvantagesTypical YieldStereoselectivity
CyclizationSimple, fewer stepsLimited stereoselectivity50-70%Low to moderate
Protecting Group StrategyGood regioselectivityMultiple steps, purification challenges40-60%Moderate to high
C(sp³)-H ActivationHigh enantioselectivity, fewer stepsRequires specialized catalysts20-45%Excellent

Chemical Reactions

1-Allyl-5-oxopyrrolidine-3-carboxylic acid can participate in various chemical reactions, primarily through its three reactive functional groups: the carboxylic acid, the allyl group, and the lactam ring.

Carboxylic Acid Reactions

The carboxylic acid group can undergo typical reactions including:

  • Esterification: Formation of esters with alcohols under acidic conditions or using coupling reagents

  • Amidation: Reaction with amines to form amides using coupling agents such as EDCI and HOBt

  • Decarboxylation: Loss of CO2 under certain conditions

  • Salt formation: Reaction with bases to form the corresponding carboxylate salts

Allyl Group Reactions

The allyl substituent contains a carbon-carbon double bond that can undergo various transformations:

  • Hydrogenation: Reduction of the double bond using catalysts such as Pd/C

  • Oxidation: Formation of epoxides, diols, or aldehydes depending on the oxidizing agent

  • Addition reactions: Electrophilic additions across the double bond

  • Cross-coupling: Potential participation in palladium-catalyzed coupling reactions

Ring Modifications

The pyrrolidine ring can be modified through various reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives

  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group

  • Substitution: Various nucleophiles can react with the ring under appropriate conditions

  • Epimerization: The stereochemistry at C-3 can be altered under basic conditions, as observed in related compounds

Biological Activities and Applications

Based on studies of structurally related compounds, 1-Allyl-5-oxopyrrolidine-3-carboxylic acid may exhibit various biological activities that make it relevant for pharmaceutical research.

Nrf2 Activation Properties

Structural analogs of 5-oxopyrrolidine-3-carboxylic acid have demonstrated activity as Nrf2 enhancers. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Research indicates that these compounds represent promising starting points for developing therapeutics for oxidative-stress-related diseases .

Neurological Applications

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the properties of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid for specific applications.

Key Molecular Features

Several structural features contribute to the biological activity of pyrrolidine derivatives:

Effect of Substitutions

Based on studies of related compounds, specific substitutions can dramatically alter biological activity. For example:

Table 2: Effect of Modifications on Biological Activity of Related Compounds

ModificationEffect on ActivityPotential Mechanism
Addition of halogens to aromatic ringsEnhanced anticancer activityIncreased lipophilicity and target binding
Introduction of amino groupsImproved water solubilityEnhanced pharmacokinetic properties
Modification of the carboxylic acid to amidesAltered selectivity for receptorsChanged hydrogen bonding pattern
Stereochemical inversionSignificant changes in potencyDifferent spatial orientation for target binding

Optimization Strategy

For developing 1-Allyl-5-oxopyrrolidine-3-carboxylic acid derivatives with enhanced biological activities, an effective optimization strategy might include:

  • Maintaining the core 5-oxopyrrolidine structure for stability

  • Exploring modifications to the allyl group to enhance target specificity

  • Investigating different derivatives of the carboxylic acid (esters, amides, etc.)

  • Controlling stereochemistry to optimize binding to specific targets

Analytical Methods and Characterization

Proper characterization of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the allyl group (typically 5-6 ppm for the vinyl protons and 4-5 ppm for the allylic protons)

    • ¹³C NMR would reveal the carbonyl carbons (approximately 170-180 ppm) and the pyrrolidine ring carbons

  • Infrared (IR) Spectroscopy:

    • Expected to show strong absorption bands for the carboxylic acid (approximately 1700-1725 cm⁻¹ for C=O stretch and 2500-3300 cm⁻¹ for O-H stretch)

    • Lactam C=O stretch (approximately 1650-1700 cm⁻¹)

    • C=C stretch from the allyl group (approximately 1640-1680 cm⁻¹)

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 169 (corresponding to the molecular formula C₈H₁₁NO₃)

    • Fragmentation patterns would likely include loss of the allyl group and decarboxylation

Chromatographic Methods

For purity determination and separation, various chromatographic techniques can be used:

  • High-Performance Liquid Chromatography (HPLC):

    • Typically using reverse-phase columns with UV detection

    • Gradient elution with water/acetonitrile mixtures containing small amounts of acid

  • Thin-Layer Chromatography (TLC):

    • Visualization using UV light or specific staining reagents

    • Typical mobile phases include mixtures of dichloromethane/methanol or ethyl acetate/hexane

Comparison with Related Compounds

Understanding how 1-Allyl-5-oxopyrrolidine-3-carboxylic acid compares to structurally similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Table 3: Comparison of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid with Related Compounds

CompoundStructural DifferencesMolecular FormulaMolecular WeightKey Properties
1-Allyl-5-oxopyrrolidine-3-carboxylic acidReference compoundC₈H₁₁NO₃~169.18 g/molContains allyl group and carboxylic acid
5-Oxopyrrolidine-3-carboxylic acidLacks allyl group on nitrogenC₅H₇NO₃129.12 g/mol More hydrophilic, potentially different biological activity
1-Allyl-5-oxopyrrolidine-3-carbohydrazideHas carbohydrazide instead of carboxylic acidC₈H₁₃N₃O₂~183.21 g/molDifferent hydrogen bonding pattern, potentially enhanced biological activity
1-Methyl-5-oxopyrrolidine-3-carboxylic acidMethyl instead of allyl groupC₆H₉NO₃~143.14 g/molLess lipophilic, lacks reactive double bond

Functional Differences

The substitution pattern significantly affects the chemical and biological properties:

  • The presence of the allyl group in 1-Allyl-5-oxopyrrolidine-3-carboxylic acid:

    • Increases lipophilicity compared to unsubstituted analogs

    • Provides a site for further functionalization through the double bond

    • May enhance membrane permeability

  • The carboxylic acid functionality:

    • Enables salt formation and pH-dependent solubility

    • Provides a reactive site for derivatization (esterification, amidation)

    • May form specific interactions with biological targets

Current Research Trends and Future Directions

Research on 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and related compounds continues to evolve, with several promising directions emerging.

Drug Development Focus

Current research is focused on several therapeutic areas:

  • Oxidative Stress-Related Diseases:

    • Derivatives are being investigated as Nrf2 enhancers for treating conditions characterized by oxidative stress

    • These compounds show promise for conditions such as neurodegenerative diseases, cardiovascular diseases, and chronic inflammatory conditions

  • Cancer Therapeutics:

    • Development of derivatives with enhanced cytotoxicity against specific cancer cell lines

    • Investigation of structure-activity relationships to optimize anticancer properties

  • Neurological Applications:

    • Development of selective antagonists for ionotropic glutamate receptors

    • Potential applications in conditions such as epilepsy, stroke, and neurodegenerative diseases

Synthetic Methodology Advances

Advances in synthetic approaches are enhancing access to these compounds:

  • C(sp³)-H Activation:

    • Development of more efficient and selective C-H activation protocols for pyrrolidine synthesis

    • Application of these methods to create diverse libraries of derivatives

  • Stereoselective Synthesis:

    • Improved methods for controlling stereochemistry at the C-3 position

    • Development of catalytic asymmetric approaches

Future Research Directions

Several promising research directions include:

  • Development of more selective Nrf2 activators based on the 5-oxopyrrolidine scaffold

  • Investigation of the potential of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid derivatives as dual-action drugs with both antioxidant and anti-inflammatory properties

  • Exploration of structure-based drug design approaches to optimize binding to specific biological targets

  • Development of prodrug strategies to enhance bioavailability and target specificity

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